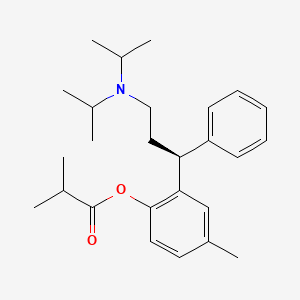

Deoxy Fesoterodine

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMIYJWXUUAURU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747489 | |

| Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895137-81-2 | |

| Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of Deoxy Fesoterodine and Structural Analogs

Strategies for Deoxy Fesoterodine (B1237170) Total Synthesis

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential reactions starting from a single precursor. differencebetween.com | Conceptually simple to plan. | Overall yield drops significantly with each step; inefficient for long syntheses. differencebetween.com |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. rroij.com | Higher overall yield; allows for parallel workstreams; easier purification of intermediates. differencebetween.com | Requires more complex planning and development of suitable coupling reactions. |

The construction of the Deoxy Fesoterodine scaffold relies on several critical chemical transformations. These reactions are chosen for their reliability, selectivity, and applicability to the specific substrates involved.

Friedel-Crafts Alkylation: A cornerstone of many synthetic routes is the Friedel-Crafts alkylation to form the carbon-carbon bond between the phenylpropyl chain and the phenolic ring. In a process described for Fesoterodine, an amine-promoted Friedel-Crafts alkylation of cinnamaldehyde (B126680) with 4-hydroxymethyl phenol (B47542) is a key step. acs.org For this compound, this would be adapted by using 4-methylphenol (p-cresol) as the nucleophile. The reaction is acid-catalyzed, activating the electrophile for attack by the electron-rich aromatic ring. researchgate.net

Reductive Amination: The introduction of the diisopropylamino group is typically achieved via reductive amination. researchgate.netgoogle.com This reaction involves the condensation of an aldehyde or ketone intermediate with diisopropylamine (B44863) to form an iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium triacetoxyborohydride, or catalytic hydrogenation (e.g., H₂/Pd-C). google.com The choice of reducing agent can be critical for achieving chemoselectivity in the presence of other reducible functional groups.

Esterification: The final step in the synthesis of this compound itself, following the creation of the core (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol intermediate, is the esterification of the phenolic hydroxyl group. This is typically accomplished by reacting the phenol with isobutyryl chloride in the presence of a base to neutralize the HCl byproduct. researchgate.netgoogle.com

| Transformation | Reactants | Reagents/Conditions | Purpose |

| Friedel-Crafts Alkylation | 4-methylphenol, cinnamaldehyde derivative | Acid catalyst (e.g., H₂SO₄, Lewis acids) researchgate.net | Forms the C-C bond between the aromatic ring and the propyl side chain. |

| Reductive Amination | Aldehyde/ketone intermediate, diisopropylamine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) researchgate.netgoogle.com | Introduces the N,N-diisopropylamino group. |

| Esterification | Phenolic intermediate, isobutyryl chloride | Base (e.g., triethylamine, pyridine) researchgate.net | Adds the isobutyrate ester group to the phenol. |

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, controlling the absolute configuration at the single stereocenter of this compound is paramount. Several methodologies are employed to achieve this.

The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. slideshare.netmdpi.com For a molecule like this compound, a derivative of an L-amino acid such as L-phenylalanine could serve as a chiral starting block to establish the (R)-configuration at the benzylic position, leveraging the inherent chirality of the starting material. Another approach involves using a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. For instance, a synthesis of a Fesoterodine precursor utilized (4R)-4-phenyl-oxazolidin-2-one as a chiral auxiliary to control the stereochemistry of a conjugate addition reaction. researchgate.net

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nobelprize.org This approach is highly efficient and atom-economical. For the synthesis of related 3,3-diarylpropyl amines, iridium-catalyzed asymmetric hydrogenation has proven effective. researchgate.net Using a chiral ligand such as Ir-UbaPHOX, a prochiral alkene precursor can be hydrogenated to yield the desired chiral amine with high enantioselectivity (e.g., 98–99% ee). researchgate.net Another method is phase-transfer catalysis, where a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is used to control the stereochemistry of alkylation reactions. beilstein-journals.org

| Catalytic Method | Catalyst System Example | Reaction Type | Reported Enantioselectivity (for related structures) |

| Asymmetric Hydrogenation | Iridium complex with a chiral phosphine (B1218219) ligand (e.g., Ir-UbaPHOX) researchgate.net | Hydrogenation of a C=C double bond | 98–99% ee researchgate.net |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium salt beilstein-journals.org | Alkylation | up to ~60-80% ee beilstein-journals.org |

When a racemic mixture is synthesized, classical resolution is a common method to separate the enantiomers. This involves reacting the racemic amine with a chiral resolving agent, such as (R)-(-)-mandelic acid or O,O'-dibenzoyl-L-tartaric acid, to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the pure enantiomer of the amine. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Diastereoselective reactions are another key strategy, where one or more existing stereocenters in a molecule influence the creation of a new stereocenter. For example, the reduction of a ketone containing a nearby chiral center can proceed with high diastereoselectivity, favoring the formation of one diastereomer of the resulting alcohol over the other.

Stereoselective Synthesis Methodologies

Asymmetric Catalysis in Stereocenter Construction

Precursor Compounds and Isolation of Synthetic Intermediates

The synthesis of this compound and its analogs hinges on the availability of key precursor compounds and the successful isolation of synthetic intermediates. A central precursor is (R)-5-Hydroxymethyl Tolterodine (B1663597) (5-HMT), which itself requires a dedicated synthetic effort.

Synthesis and Characterization of (R)-5-Hydroxymethyl Tolterodine (5-HMT)

(R)-5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine, is the active metabolite of both tolterodine and fesoterodine. eurekaselect.com Its synthesis is a critical step in the production of related compounds. While it is formed in the body through CYP2D6-mediated oxidation of tolterodine, chemical synthesis provides a controlled and scalable route. eurekaselect.com

One common industrial approach involves a chemoselective formylation of tolterodine's 5-methyl group to an aldehyde, followed by reduction. The reduction of the aldehyde to the hydroxymethyl group can be achieved using reducing agents like sodium borohydride or through catalytic hydrogenation. google.com

Alternative synthetic routes to 5-HMT have been explored. One such method starts from ethyl benzoylacetate and proceeds through a series of reactions including reduction to a 1,3-diol, diisopropylamine substitution, and Friedel–Crafts alkylation to form a key benzaldehyde (B42025) intermediate, which is then reduced. researchgate.netresearchgate.net Another strategy involves the use of a bromo-substituted lactone derivative, though this process can be lengthy, involving 9 to 11 steps. google.com

The characterization of 5-HMT is crucial to ensure its purity and structural integrity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS/MS) are routinely employed. For instance, HPLC can be used to determine the retention time, and MS/MS can confirm the precursor ion mass-to-charge ratio.

Table 1: Synthetic Intermediates and Precursors for 5-HMT

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Tolterodine | Starting material for formylation and reduction | |

| (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol formate | Formate salt of 5-HMT, used in analytical applications | clearsynth.comcleanchemlab.com |

| Ethyl benzoylacetate | Starting material in an alternative synthesis route | researchgate.netresearchgate.net |

| 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropylamine (PHB) | Aldehyde intermediate prior to reduction to 5-HMT | google.com |

| (R)-5-Hydroxymethyl Tolterodine tert-Butyldimethylsilyl Ether | A silyl (B83357) ether protected intermediate |

Exploration of Alternative Building Blocks and Starting Materials

To streamline the synthesis and potentially improve yields, researchers have investigated various alternative building blocks and starting materials. Instead of starting from tolterodine, some syntheses utilize more fundamental building blocks.

For example, a synthesis of a key fesoterodine intermediate, 3-(3-diisopropylamino-1-phenylpropyl)-4-hydroxybenzaldehyde, was developed from ethyl benzoylacetate. researchgate.net This approach involves the reduction of the ketoester to a 1,3-diol, followed by diisopropylamine substitution and a Friedel-Crafts alkylation. researchgate.net Another approach utilizes a "lactone route," where a lactol is formed in one step from cinnamaldehyde and then converted to 5-HMT. google.com However, this method can suffer from low yields and the formation of by-products. google.com

Chemical Modifications and Derivatization Strategies

Once the core structure of this compound or its precursors is established, various chemical modifications and derivatization strategies are employed to create a library of analogs for further study.

Systematic Synthesis of this compound Analogs

The systematic synthesis of this compound analogs often involves the esterification of the phenolic hydroxyl group of 5-HMT with different acyl chlorides or anhydrides. eurekaselect.com This approach allows for the introduction of a variety of functional groups, leading to a range of ester analogs. Fesoterodine itself is the isobutyrate ester of 5-HMT. eurekaselect.com By varying the ester group, chemists can modulate the compound's physicochemical properties, such as lipophilicity. eurekaselect.comnih.govresearchgate.net

For instance, a series of ester analogues of 5-HMT were synthesized and evaluated to select a prodrug with an optimal biopharmaceutical profile, which ultimately led to the selection of fesoterodine. eurekaselect.comnih.gov

Table 2: Examples of this compound Analogs and Related Compounds

| Compound Name | Structural Modification | Reference |

|---|---|---|

| Fesoterodine | Isobutyrate ester of 5-HMT | eurekaselect.comnih.gov |

| (R)-5-Hydroxymethyl Tolterodine Methacrylate | Methacrylate ester of 5-HMT | clearsynth.com |

| Deoxyfesoterodine Fumarate | Fumarate salt of this compound |

Functional Group Interconversions for Structure-Activity Probing

Functional group interconversion (FGI) is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). slideshare.netlkouniv.ac.inajrconline.org In the context of this compound, FGI can be used to modify various parts of the molecule to understand how these changes affect its biological activity.

This can involve the oxidation or reduction of functional groups, or the substitution of one functional group for another. ic.ac.uk For example, the hydroxymethyl group of 5-HMT could be oxidized to an aldehyde or a carboxylic acid to investigate the importance of this group for receptor binding. The diisopropylamino group could also be modified to other dialkylamino groups to probe the impact of steric bulk on activity. These systematic modifications provide valuable data for constructing 3D-QSAR models, which can help in the design of more potent and selective compounds. mdpi.comresearchgate.net

Incorporation of Isotopic Labels for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating metabolic pathways and understanding the mechanism of action of drugs. nih.govnih.gov Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the structure of this compound or its analogs. sigmaaldrich.comfrontiersin.org

For example, deuterated versions of 5-HMT, such as 5-Hydroxymethyl Tolterodine-D14, have been synthesized. synzeal.com These labeled compounds can be used in metabolic studies to track the fate of the drug in vivo. nih.gov By using techniques like mass spectrometry, researchers can distinguish between the labeled drug and its unlabeled metabolites, providing clear insights into metabolic transformations. nih.govfrontiersin.orgbiorxiv.org This information is crucial for understanding the pharmacokinetics and disposition of the compound. nih.gov

Molecular Interaction Studies and Receptor Binding Mechanisms of Deoxy Fesoterodine

Quantitative Analysis of Ligand-Target Affinity

The affinity of deoxy fesoterodine (B1237170) for its target receptors is a cornerstone of its pharmacological activity. This is quantified through various in vitro techniques that provide insights into its binding characteristics.

Radioligand Binding Assays for Muscarinic Receptor Subtypes (e.g., M1-M5)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor. nih.govoncodesign-services.com These assays utilize a radiolabeled ligand that binds to the receptor, and the displacement of this radioligand by the test compound (in this case, deoxy fesoterodine) is measured. nih.govoncodesign-services.comgiffordbioscience.com Studies have been conducted using membrane preparations from Chinese hamster ovary (CHO) cells that express the different human muscarinic receptor subtypes (M1-M5). nih.gov

In these assays, this compound, also referred to as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), has demonstrated potent inhibition of radioligand binding across all five human muscarinic receptor subtypes. nih.gov This indicates that it has the ability to bind to M1, M2, M3, M4, and M5 receptors. nih.gov The affinity is generally found to be high across all subtypes, with a particularly strong affinity for the M3 receptor, which plays a critical role in bladder contraction.

Competitive Binding Profiles and Dissociation Constants (Kb, pA2)

The competitive nature of this compound's binding to muscarinic receptors has been established through functional assays. nih.govdrugbank.com It acts as a competitive antagonist, meaning it vies with the endogenous neurotransmitter, acetylcholine (B1216132), for the same binding site on the receptor. drugbank.com This competitive antagonism results in an inhibition of acetylcholine-mediated bladder contractions. drugbank.com

The affinity of a competitive antagonist is often expressed by its dissociation constant (Kb) or its pA2 value. The Kb represents the concentration of the antagonist that occupies 50% of the receptors at equilibrium. A lower Kb value signifies a higher binding affinity. The pA2 is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. graphpad.comnih.govnih.gov

For this compound, a Kb value of 0.84 nM has been reported, highlighting its high potency. Furthermore, a pA2 value of 9.14 has been documented, which also indicates a strong antagonist activity at the muscarinic receptors.

Below is an interactive table summarizing the binding affinities of this compound for the different muscarinic receptor subtypes.

| Receptor Subtype | pKi |

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

Note: The pKi values are for the parent compound, fesoterodine, and are indicative of the balanced selectivity profile that is also observed with its active metabolite, this compound. nih.govchemsrc.commedchemexpress.com

Mechanisms of Receptor Occupancy and Ligand-Induced Conformational Changes

The interaction of this compound with muscarinic receptors extends beyond simple binding to include the specific site of interaction and the resulting selectivity profile.

Orthosteric and Allosteric Site Interactions

This compound functions as a competitive antagonist, which strongly suggests that it binds to the orthosteric site of the muscarinic receptors. nih.govdrugbank.com The orthosteric site is the primary binding site for the endogenous agonist, acetylcholine. By occupying this site, this compound directly blocks the binding of acetylcholine, thereby preventing receptor activation and the subsequent signaling cascade that leads to bladder muscle contraction.

Receptor Selectivity Profiling

While this compound binds to all five muscarinic receptor subtypes, its selectivity profile is a critical aspect of its therapeutic action. nih.gov It is considered a non-subtype selective antagonist, meaning it does not show a strong preference for one receptor subtype over the others. nih.govchemsrc.commedchemexpress.com

However, studies have revealed a degree of tissue-specific selectivity. For instance, the binding affinity of fesoterodine, the prodrug of this compound, was found to be significantly higher in the detrusor muscle and bladder mucosa compared to the parotid gland in humans. ics.org This suggests a potential for greater efficacy in the target organ (the bladder) with a lower likelihood of side effects related to muscarinic receptor blockade in other tissues, such as the salivary glands. ics.org Similarly, in rats, the binding of this compound to muscarinic receptors was observed to have a longer duration in the bladder compared to other tissues like the submaxillary gland, heart, and lung. nih.gov

Cellular Pathway Modulation in In Vitro Systems

The binding of this compound to muscarinic receptors initiates a series of cellular events that ultimately lead to its therapeutic effect. In vitro studies using cell lines that express human muscarinic receptor subtypes have been instrumental in elucidating these mechanisms.

In these cellular systems, this compound has been shown to be a competitive antagonist of agonist-stimulated responses. nih.gov This means that it effectively blocks the cellular signaling pathways that are normally activated by acetylcholine. The primary mechanism of action involves the inhibition of M3 muscarinic receptors in the bladder, which are responsible for mediating the contraction of the detrusor muscle. By blocking these receptors, this compound reduces involuntary bladder contractions and increases bladder capacity.

G-Protein Signaling Coupling Assessment

The active metabolite of this compound, 5-hydroxymethyl tolterodine (5-HMT), exerts its effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs). drugbank.compfizermedicalinformation.comnih.govpatsnap.comcancer.govdrugbank.compediatriconcall.com These receptors are a class of G-protein coupled receptors (GPCRs) that are fundamental in mediating the effects of the neurotransmitter acetylcholine. thebiogrid.org There are five subtypes of muscarinic receptors (M1-M5), and 5-HMT demonstrates a high affinity for all of them. medchemexpress.comglpbio.combioscience.co.uk

The antagonism of these receptors by 5-HMT interferes with their coupling to specific G-proteins, thereby blocking downstream signaling cascades. Muscarinic receptor subtypes are typically coupled to the following G-protein families:

M2 and M4 Receptors: These receptors couple to G-proteins of the Gi/o family. Activation of this pathway normally leads to the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

M1, M3, and M5 Receptors: These receptors couple to G-proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels.

By binding to these receptors without activating them, 5-HMT prevents acetylcholine from binding and initiating these G-protein-mediated signaling events. Research has shown that 5-HMT has a high and nearly equal affinity for both M2 and M3 muscarinic receptors. nih.govnih.gov The binding affinities (Ki) of 5-HMT for the five human muscarinic receptor subtypes have been quantified in research studies.

Binding Affinities of 5-Hydroxymethyl Tolterodine (5-HMT) for Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| M1 | 2.3 | medchemexpress.com, glpbio.com, bioscience.co.uk |

| M2 | 2.0 | medchemexpress.com, glpbio.com, bioscience.co.uk |

| M3 | 2.5 | medchemexpress.com, glpbio.com, bioscience.co.uk |

| M4 | 2.8 | medchemexpress.com, glpbio.com, bioscience.co.uk |

| M5 | 2.9 | medchemexpress.com, glpbio.com, bioscience.co.uk |

Second Messenger System Responses (e.g., cAMP, Calcium Flux)

The antagonism of muscarinic receptors by 5-hydroxymethyl tolterodine (5-HMT) directly impacts the downstream second messenger systems. As a competitive antagonist, 5-HMT blocks the physiological responses initiated by acetylcholine. drugbank.comnih.govpatsnap.com

Cyclic Adenosine Monophosphate (cAMP): For M2 and M4 receptors, which are coupled to Gi/o G-proteins, 5-HMT's antagonism prevents the acetylcholine-induced inhibition of adenylyl cyclase. This blockade results in the prevention of a decrease in intracellular cAMP levels.

Enzyme Inhibition or Activation in Isolated Biological Systems

The primary mechanism of action of this compound's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is competitive antagonism at muscarinic receptors. drugbank.comnih.govdrugbank.com Based on available scientific literature, there is no significant evidence to suggest that this compound or 5-HMT directly act as inhibitors or activators of other enzyme systems as their primary mode of action. drugbank.comregionuppsala.se Their therapeutic effects are attributed to the blockade of neurotransmitter signaling at the receptor level rather than direct modulation of enzymatic activity. pfizermedicalinformation.comnih.gov The metabolism of the parent compounds, tolterodine and fesoterodine, involves cytochrome P450 enzymes, but this is related to their breakdown rather than an inhibitory action by the compounds themselves on these enzymes. nih.govpharmgkb.org

Enzymatic Biotransformation and Metabolite Characterization of Deoxy Fesoterodine

Identification and Functional Characterization of Biotransforming Enzymes

The metabolism of Deoxy Fesoterodine (B1237170), also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a multi-step process involving several key enzyme systems. nih.govnih.govnih.govmdpi.com The initial formation of this active metabolite from its parent compound, fesoterodine, is a rapid hydrolysis reaction, followed by further metabolism primarily in the liver. pfizermedicalinformation.comeuropa.eufda.gov

Role of Non-Specific Esterases in Hydrolysis

The conversion of fesoterodine to its active form, Deoxy Fesoterodine (5-HMT), is efficiently catalyzed by ubiquitous non-specific esterases found in plasma and other tissues. nih.govnih.govsmw.chnih.goveurekaselect.comnih.govwikipedia.orgnih.gov This hydrolysis is a rapid and extensive process, to the extent that the parent compound, fesoterodine, is not detectable in plasma following oral administration. pfizermedicalinformation.comnih.goveuropa.eunih.gov This initial biotransformation is crucial as it liberates the pharmacologically active molecule. pfizermedicalinformation.comnih.govdrugbank.com The activity of these non-specific esterases is generally consistent among individuals, leading to predictable formation of this compound. nih.goveurekaselect.comnih.gov In vitro studies have confirmed that the presence of an esterase inhibitor, such as neostigmine, reduces the metabolism of fesoterodine, thereby confirming the role of these enzymes. nih.gov

Cytochrome P450 Monooxygenase (CYP) Involvement (e.g., CYP2D6, CYP3A4)

Following its formation, this compound is further metabolized through two major pathways involving the cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and CYP3A4. pfizermedicalinformation.comnih.goveuropa.eufda.govnih.govmdpi.com These enzymes are responsible for the subsequent breakdown of this compound into inactive metabolites. pfizermedicalinformation.comnih.govfda.govnih.gov

The primary metabolites formed are the carboxy, carboxy-N-desisopropyl, and N-desisopropyl derivatives. pfizermedicalinformation.comeuropa.eufda.gov The involvement of both CYP2D6 and CYP3A4 provides alternative routes for the metabolism of this compound. nih.gov At therapeutic concentrations, this compound does not significantly inhibit or induce major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4. pfizermedicalinformation.comfda.gov

The co-administration of potent CYP3A4 inhibitors, like ketoconazole, can lead to a significant increase in the plasma concentration of this compound. europa.eupfizermedicalinformation.com Similarly, potent CYP3A4 inducers, such as rifampicin, can substantially decrease its plasma levels. pfizermedicalinformation.comfda.goveuropa.eu The effect of CYP2D6 inhibitors has also been noted, with the potential for increased exposure to this compound. europa.eufda.gov

Other Phase I (Oxidation, Reduction) and Phase II (Conjugation) Enzyme Activities

Phase I metabolism of drugs typically involves oxidation, reduction, and hydrolysis reactions to introduce or unmask functional groups. longdom.orgdrughunter.com For this compound, the primary Phase I reactions are the oxidation steps carried out by CYP2D6 and CYP3A4. pfizermedicalinformation.comfda.gov

Phase II metabolism involves the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. upol.czlongdom.org While the primary metabolic pathway for this compound involves Phase I oxidation, the resulting metabolites are ultimately excreted. pfizermedicalinformation.comeuropa.eu Approximately 70% of the administered dose of fesoterodine is recovered in the urine as this compound and its metabolites. pfizermedicalinformation.comeuropa.eu Research has also suggested a potential role for UDP-glucuronosyltransferases (UGTs), a family of Phase II enzymes, in the metabolism of this compound, although the primary clearance is through hepatic metabolism and renal excretion. nih.govmdpi.com

In Vitro Metabolic Stability and Degradation Kinetics

The study of in vitro metabolic stability is crucial for predicting the in vivo pharmacokinetic properties of a drug candidate. if-pan.krakow.plnih.govnih.govnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of degradation. if-pan.krakow.plnuvisan.com

Enzymatic Reaction Rates and Turnover Numbers

The metabolic stability of a compound is often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl For this compound, the terminal half-life following oral administration of fesoterodine is approximately 7 hours. europa.eunih.gov The bioavailability of the active metabolite is 52%. pfizermedicalinformation.comeuropa.eueuropa.eu Plasma concentrations of this compound are proportional to the dose, and maximum plasma levels are reached approximately 5 hours after administration. pfizermedicalinformation.comnih.goveuropa.eu

Table 1: Pharmacokinetic Parameters of this compound (5-HMT)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 52% | pfizermedicalinformation.comeuropa.eueuropa.eu |

| Time to Maximum Plasma Concentration (Tmax) | ~5 hours | pfizermedicalinformation.comnih.goveuropa.eu |

Influence of Enzyme Polymorphisms on Biotransformation Pathways

Genetic polymorphisms in drug-metabolizing enzymes can significantly influence an individual's response to a drug. nih.govnih.gov The metabolism of this compound is notably affected by polymorphisms in the CYP2D6 gene. pfizermedicalinformation.comnih.govfda.govmdpi.com

Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs) of CYP2D6 substrates. nih.govnih.govmdpi.com In CYP2D6 poor metabolizers, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound are approximately 1.7- to 2-fold higher than in extensive metabolizers. pfizermedicalinformation.comnih.goveuropa.eufda.gov This indicates that the CYP2D6 pathway is a significant route for the elimination of this compound. nih.govmdpi.com Despite this difference in exposure, the half-life of this compound remains similar between CYP2D6 PMs and EMs. nih.gov

The influence of CYP3A4 polymorphisms has also been investigated. nih.govmdpi.com While CYP3A4 is a major pathway for this compound metabolism, studies have shown that CYP2D6 phenotype may be a better predictor of pharmacokinetic variability. nih.govmdpi.com

Table 2: Effect of CYP2D6 Polymorphism on this compound (5-HMT) Exposure

| CYP2D6 Phenotype | Change in Cmax | Change in AUC | Reference |

|---|

Identification and Structural Elucidation of Metabolites

Fesoterodine is a prodrug designed to deliver the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine. mdpi.com Upon oral administration, fesoterodine is rapidly and completely hydrolyzed by non-specific plasma esterases into 5-HMT. medicines.org.uk This initial conversion is so efficient that fesoterodine itself is not detected in the plasma. pharmacompass.com

Approximately 70% of an administered dose of fesoterodine is recovered in the urine as its various metabolites, while about 7% is found in feces. pharmacompass.com

The initial biotransformation of fesoterodine to its active form, 5-hydroxymethyl tolterodine (5-HMT), is a hydrolysis reaction performed by ubiquitous esterases. nih.gov The subsequent major metabolic pathway for 5-HMT involves the oxidation of its benzylic methyl group. medicines.org.uk This process, mediated by CYP2D6 and CYP3A4, converts the hydroxymethyl group of 5-HMT into a carboxylic acid, forming the carboxy metabolite. medicines.org.ukpharmacompass.com This carboxy metabolite is one of the major metabolites found in urine, accounting for approximately 34% of the administered dose. pharmacompass.com

Table 1: Key Oxidative Metabolite of Fesoterodine

| Precursor Compound | Metabolite | Enzymatic Pathway | Description |

| 5-Hydroxymethyl tolterodine (5-HMT) | Carboxy metabolite | CYP2D6 and CYP3A4 | Oxidation of the hydroxymethyl group to a carboxylic acid. |

Another significant pathway in the metabolism of 5-HMT is N-dealkylation. This process involves the removal of one of the isopropyl groups from the diisopropylamino moiety of the molecule. medicines.org.uk This enzymatic reaction, also involving CYP2D6 and CYP3A4, results in the formation of the N-desisopropyl metabolite. pharmacompass.comnih.gov

Furthermore, a combination of both oxidative and dealkylation pathways leads to the formation of a carboxy-N-desisopropyl metabolite. pharmacompass.comnih.gov This metabolite has undergone both the oxidation of the hydroxymethyl group and the removal of an isopropyl group.

The N-desisopropyl metabolite and the carboxy-N-desisopropyl metabolite account for approximately 1% and 18% of the administered dose recovered in urine, respectively. pharmacompass.com The term "demethylation" is not applicable here as the alkyl groups attached to the nitrogen are isopropyl groups, not methyl groups.

Table 2: Dealkylation Metabolites of Fesoterodine

| Precursor Compound | Metabolite | Enzymatic Pathway | Description |

| 5-Hydroxymethyl tolterodine (5-HMT) | N-desisopropyl metabolite | CYP2D6 and CYP3A4 | Removal of one isopropyl group from the nitrogen atom. |

| 5-Hydroxymethyl tolterodine (5-HMT) | Carboxy-N-desisopropyl metabolite | CYP2D6 and CYP3A4 | Combination of hydroxymethyl group oxidation and N-deisopropylation. |

Phase II metabolic reactions, such as glucuronidation and sulfation, are common pathways for increasing the water solubility of drug metabolites to facilitate their excretion. nih.govo2hdiscovery.co While the primary documented metabolic pathways for fesoterodine's active metabolite involve oxidation and dealkylation, the resulting metabolites with hydroxyl and carboxyl groups are potential substrates for conjugation. medicines.org.uk Usually, carboxyl and sterically unhindered hydroxyl groups are conjugated by glucuronic acid in Phase II metabolism. medicines.org.uk However, specific glucuronide or sulfate (B86663) conjugates of fesoterodine or its primary metabolites are not extensively detailed as major clearance pathways in the primary pharmacokinetic studies. The main elimination route is via the renal excretion of the Phase I metabolites. pharmacompass.com Some commercial suppliers of pharmaceutical reference standards offer glucuronide and sulfate metabolites, indicating their existence, though they may not be the principal metabolites. axios-research.com

Advanced Analytical Methodologies for Deoxy Fesoterodine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Deoxy Fesoterodine (B1237170), providing the necessary separation from related compounds, impurities, and endogenous substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Deoxy Fesoterodine and its parent compounds. Method development focuses on achieving optimal separation, peak shape, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical stability-indicating HPLC method for Fesoterodine and its related substances, including this compound, utilizes a C18 column. derpharmachemica.com The optimization of the mobile phase is critical; a gradient elution is often employed to resolve all compounds effectively. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) can be used. derpharmachemica.com The pH of the buffer is a key parameter to control the ionization state of the analytes and improve peak symmetry. The use of an ion-pairing agent like 1-octanesulfonic acid sodium salt can further enhance the retention and separation of polar compounds. derpharmachemica.com

Method validation is performed according to ICH guidelines to ensure the method is specific, precise, accurate, and robust. derpharmachemica.comrasayanjournal.co.in Forced degradation studies are conducted under various stress conditions (acid, base, oxidation, thermal, and photolytic) to demonstrate the stability-indicating capability of the method, ensuring that all degradation products are well-resolved from the main analyte peak. derpharmachemica.comrasayanjournal.co.in

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | InertSustain C18 (250mm x 4.6mm, 5µm) derpharmachemica.com |

| Mobile Phase A | Phosphate buffer with 1-octanesulfonic acid sodium salt (pH ~7.2) derpharmachemica.com |

| Mobile Phase B | Acetonitrile/Water (90:10 v/v) derpharmachemica.com |

| Flow Rate | 1.2 mL/min derpharmachemica.com |

| Column Temperature | 45°C derpharmachemica.com |

| Detection | UV at 220 nm derpharmachemica.com |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times and improved resolution. google.com This is particularly beneficial in a quality control environment or for screening large numbers of samples.

A stability-indicating UPLC method for Fesoterodine Fumarate has been developed, which can also be applied to this compound. google.com These methods often use shorter columns and higher flow rates, drastically reducing the run time per sample. For example, a run time of a few minutes can be achieved with UPLC, compared to longer run times in HPLC. google.com The increased sensitivity of UPLC is also an advantage when analyzing low-level impurities or metabolites. nih.gov

Table 2: Typical UPLC Conditions for High-Throughput Analysis

| Parameter | Condition |

|---|---|

| Column | UPLC BEH C18 (e.g., 50mm x 2.1mm, 1.7µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45°C google.com |

| Injection Volume | 3 µL google.com |

| Detection | UV at 220 nm google.com |

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule, and its pharmacological activity resides primarily in the (R)-enantiomer. Therefore, it is essential to have analytical methods capable of separating the enantiomers to determine the enantiomeric purity of the drug substance. jocpr.comthieme-connect.de

Chiral HPLC is the method of choice for this purpose. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. jocpr.comnih.gov For the enantiomeric separation of Fesoterodine, a Chiralpak IC-3 column has been shown to be effective. jocpr.com The mobile phase is usually a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropyl alcohol, with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. jocpr.com The resolution between the enantiomers should be greater than three to ensure accurate quantification of the minor enantiomer. jocpr.com

Table 3: Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC-3 jocpr.com |

| Mobile Phase | n-hexane: Isopropyl alcohol: Diethylamine (950:50:1 v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV |

| Resolution (Rs) | > 3 jocpr.com |

Mass Spectrometry for Structural Characterization and Quantification

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, offering high sensitivity and specificity for both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When coupled with liquid chromatography, mass spectrometry (LC-MS) provides molecular weight information that can confirm the identity of this compound and its related impurities. americanpharmaceuticalreview.com Electrospray ionization (ESI) is a common ionization technique used for this purpose, as it is a soft ionization method that typically produces protonated molecular ions [M+H]+. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, aiding in its identification. americanpharmaceuticalreview.com Two-dimensional LC (2D-LC) can be employed when non-volatile mobile phases are used in the primary separation, allowing for the removal of interfering salts before introduction into the mass spectrometer. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Metabolite Identification

For the highly sensitive and selective quantification of this compound in biological matrices such as plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique involves the selection of a precursor ion (e.g., the [M+H]+ ion of this compound) in the first mass analyzer, fragmentation of this ion in a collision cell, and then detection of a specific product ion in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low concentrations. fabad.org.tr

LC-MS/MS is also invaluable for metabolite identification. youtube.com By comparing the fragmentation patterns of potential metabolites with that of the parent drug, the sites of metabolic modification can be determined. sci-hub.se This is crucial for understanding the complete metabolic profile of Fesoterodine.

Table 4: Example of LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z specific to this compound |

| Product Ion (Q3) | m/z of a specific fragment ion |

| Collision Gas | Argon |

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules like this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which is crucial for determining the elemental composition of a compound. shimadzu-la.commdpi.com This technique is essential for confirming the identity of new compounds, metabolites, and impurities. ox.ac.uk

The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. ox.ac.uk For this compound, which has a molecular formula of C₂₆H₃₇NO₂, HRMS is used to verify its elemental composition by comparing the experimentally measured mass against the theoretically calculated monoisotopic mass. sincopharmachem.com A measured value that falls within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the assigned molecular formula. uci.edu This level of accuracy allows researchers to distinguish this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. shimadzu-la.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₃₇NO₂ sincopharmachem.com |

| Nominal Mass | 395 |

| Monoisotopic Mass (Calculated) | 395.28243 |

This table outlines the fundamental mass spectrometry data for this compound, used as a reference in HRMS analysis.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for elucidating the precise chemical structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. ebsco.comlibretexts.org It provides information on the number, type, and connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei. ebsco.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. nih.gov

¹H NMR: This experiment identifies the different types of protons in the molecule and their electronic environments. The spectrum of this compound would show distinct signals for the aromatic protons on the two phenyl rings, the aliphatic protons of the diisopropylamino and phenylpropyl groups, and the methyl protons of the isobutyrate and the tolyl groups.

¹³C NMR: This provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. nih.gov Collectively, these experiments allow for the unambiguous assembly of the molecular structure of this compound, confirming the arrangement of the phenyl, propyl, diisopropylamine (B44863), and methylphenyl isobutyrate moieties. nih.govalentris.org

Table 2: Predicted NMR Assignments for this compound Structure

| Structural Moiety | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

|---|---|---|

| Phenyl Rings | Aromatic region (~7.0-7.5 ppm) | Aromatic region (~120-140 ppm) |

| Diisopropyl Groups | Aliphatic region, methine and methyl signals | Aliphatic region |

| Propyl Chain | Aliphatic region, complex multiplets | Aliphatic region |

| Isobutyrate Group | Aliphatic region, methine and methyl signals | Carbonyl carbon (~170-180 ppm), aliphatic carbons |

This interactive table summarizes the expected chemical shift regions for the different functional parts of the this compound molecule, based on its known structure. alentris.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orglibretexts.org The IR spectrum of this compound serves as a molecular fingerprint and confirms the presence of key structural features. europa.eu Characteristic absorption bands would include a strong C=O stretching vibration for the ester group, C-H stretching for the aromatic and aliphatic components, and vibrations associated with the C-N and C-O bonds. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. thermofisher.com While it provides less structural detail than NMR or IR, it is a robust and widely used technique for quantification. The phenyl rings in this compound act as chromophores, resulting in characteristic UV absorbance. Studies on the parent compound, Fesoterodine, show a maximum absorbance (λmax) at approximately 210 nm, and it is expected that this compound would exhibit a similar UV profile, making UV detection a suitable method for its quantification in chromatographic analyses. researchgate.netresearchgate.net

Table 3: Spectroscopic Data for this compound

| Technique | Observed Feature | Structural Interpretation |

|---|---|---|

| IR | Strong absorption ~1750-1730 cm⁻¹ | C=O stretch of the ester group |

| Absorption ~3100-3000 cm⁻¹ | Aromatic C-H stretch | |

| Absorption ~3000-2850 cm⁻¹ | Aliphatic C-H stretch |

| UV-Vis | Absorbance in the 200-230 nm range | Electronic transitions of the phenyl chromophores |

This table presents the key expected signals in the IR and UV-Vis spectra of this compound, linking them to specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Purity Assessment and Chemical Stability Studies

Assessing the purity and stability of any substance intended for pharmaceutical use is a critical regulatory requirement. For this compound, which is itself an impurity, these studies are essential to understand its behavior and control its levels in the final drug product.

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This compound is known as the "dehydroxy impurity" of Fesoterodine. google.com It is formed as a by-product during the synthesis of Fesoterodine, specifically from the over-reduction of a key intermediate. google.com As such, it serves as a critical process-related impurity that must be monitored and controlled.

Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed to separate Fesoterodine from all its potential impurities, including this compound. derpharmachemica.comresearchgate.net In HPLC analysis, this compound is well-resolved from the main Fesoterodine peak, with a reported Relative Retention Time (RRT) of approximately 1.8. google.com The identification of this and other impurities is typically confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). researchgate.net

Table 4: Selected Known Impurities in Fesoterodine Synthesis

| Impurity Name | Molecular Formula |

|---|---|

| This compound sincopharmachem.com | C₂₆H₃₇NO₂ |

| Fesoterodine Impurity A sincopharmachem.com | C₂₂H₃₁NO₂ |

| Fesoterodine Impurity B sincopharmachem.com | C₃₀H₄₃NO₄ |

| Fesoterodine Related Impurity 4 sincopharmachem.com | C₂₂H₂₉NO₂ |

This table lists this compound alongside other process-related impurities of Fesoterodine, illustrating the scope of impurity profiling.

Forced degradation, or stress testing, is a crucial study that exposes a compound to harsh conditions to identify its potential degradation products and understand its intrinsic stability. scispace.com These studies are performed under various conditions, including acid and base hydrolysis, oxidation, heat, and exposure to light. derpharmachemica.comresearchgate.net

While specific degradation data for this compound is not extensively published, its stability profile can be inferred from its structure and the known behavior of its parent compound, Fesoterodine. The ester linkage in this compound is expected to be the most labile functional group, making it susceptible to hydrolysis under both acidic and basic conditions. scispace.com Oxidative conditions may also lead to degradation. Conversely, like Fesoterodine, it is anticipated to be relatively stable under thermal and photolytic stress. scispace.comresearchgate.net These studies are vital for developing stability-indicating analytical methods, which are capable of separating the intact molecule from any degradants that may form during manufacturing or storage. scispace.com

Table 5: Typical Forced Degradation Conditions and Expected Outcome for this compound

| Stress Condition | Typical Reagent/Condition | Likely Outcome for this compound |

|---|---|---|

| Acidic Hydrolysis | 0.1N HCl, heat scispace.com | Degradation expected (hydrolysis of ester) |

| Basic Hydrolysis | 0.1N NaOH, ambient/heat scispace.com | Degradation expected (hydrolysis of ester) |

| Oxidative | 3-10% H₂O₂, heat scispace.com | Degradation possible |

| Thermal | Dry heat (e.g., 80°C) scispace.com | Likely stable |

This interactive table outlines the standard conditions for forced degradation studies and the predicted stability of this compound based on its chemical structure and analogy to Fesoterodine. scispace.com

Structure Activity Relationship Sar and Deoxy Fesoterodine Design Principles

Correlation of Structural Features with Molecular Activity

The molecular activity of deoxyfesoterodine is intrinsically linked to its specific structural features, which dictate its binding affinity for muscarinic receptors and its interaction with metabolic enzymes.

Receptor Binding Affinity:

Deoxyfesoterodine exhibits a high affinity for muscarinic receptors, which are instrumental in mediating bladder contractions. nih.gov Studies have shown that deoxyfesoterodine binds with greater affinity to muscarinic receptors in the human bladder mucosa and detrusor muscle compared to the parotid gland, suggesting a degree of tissue selectivity. nih.gov This selectivity is advantageous as it may lead to fewer side effects, such as dry mouth, which is associated with antagonism of muscarinic receptors in the salivary glands.

Radioligand binding assays have been employed to quantify the binding affinity of deoxyfesoterodine to various muscarinic receptor subtypes. In rat tissues, the in vitro binding affinity for muscarinic receptors was found to be highest for deoxyfesoterodine (5-HMT), followed by tolterodine (B1663597) and then fesoterodine (B1237170) itself. nih.gov Interestingly, the binding affinities of deoxyfesoterodine and tolterodine were similar across different tissues, while fesoterodine showed a lower affinity in the submaxillary gland compared to the detrusor muscle and urothelium. nih.gov This suggests that the hydroxymethyl group in deoxyfesoterodine plays a significant role in its potent interaction with the receptor.

The binding of deoxyfesoterodine to muscarinic receptors is competitive and reversible. nih.gov This means it competes with the natural neurotransmitter, acetylcholine (B1216132), for the same binding site on the receptor.

Enzyme Interaction:

The metabolic pathway of deoxyfesoterodine is a key aspect of its design. Fesoterodine, as a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases to form deoxyfesoterodine. researchgate.netpfizermedicalinformation.com This conversion bypasses the cytochrome P450 (CYP) 2D6 enzyme system, which is responsible for the metabolism of tolterodine. researchgate.neteurekaselect.com This is a crucial design feature because CYP2D6 activity can vary significantly among individuals due to genetic polymorphisms. researchgate.net By avoiding this variable metabolic pathway, fesoterodine provides more consistent and predictable plasma concentrations of the active metabolite, deoxyfesoterodine, across different patient populations. researchgate.netnih.gov

Deoxyfesoterodine itself is further metabolized by CYP2D6 and CYP3A4 into inactive metabolites. pfizermedicalinformation.comdrugbank.com However, at therapeutic concentrations, deoxyfesoterodine does not significantly inhibit or induce these CYP enzyme systems, minimizing the potential for drug-drug interactions. pfizermedicalinformation.com

The following table summarizes the key structural features of deoxyfesoterodine and their correlation with its molecular activity:

| Structural Feature | Molecular Activity | Research Finding |

| Hydroxymethyl Group | High affinity for muscarinic receptors | The introduction of a hydroxymethyl group can modulate molecular properties such as receptor binding affinity. researchgate.net Deoxyfesoterodine (5-HMT) demonstrates the highest in vitro binding affinity for muscarinic receptors compared to tolterodine and fesoterodine. nih.gov |

| Diarylmethane Core | Foundational structure for receptor binding | The 1,1-diarylmethane structural motif is a key architecture in many biologically active molecules, including anticholinergic agents. researchgate.netnih.gov |

| Tertiary Amine | Interaction with the muscarinic receptor | The tertiary amine is a common feature in muscarinic receptor antagonists and is crucial for binding. |

| Ester Linkage (in Prodrug Fesoterodine) | Rapid conversion to the active metabolite | Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, deoxyfesoterodine (5-HMT). researchgate.netpfizermedicalinformation.com |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dergipark.org.trresearchgate.net This approach is instrumental in designing new ligands with improved potency and selectivity.

A pharmacophore model for a muscarinic receptor antagonist like deoxyfesoterodine would typically include features such as:

A hydrogen bond acceptor: To interact with a corresponding donor group on the receptor.

A hydrophobic region: To engage with non-polar pockets within the receptor's binding site.

A positively ionizable feature (the tertiary amine): To form an ionic interaction with a negatively charged residue in the receptor.

While specific pharmacophore models for deoxyfesoterodine are not extensively detailed in the public domain, the principles of pharmacophore modeling have undoubtedly guided the design of muscarinic antagonists. researchgate.net By understanding the key interaction points between the ligand and the receptor, medicinal chemists can design new molecules that fit the pharmacophore model more effectively, potentially leading to enhanced therapeutic properties.

The process of pharmacophore modeling generally involves:

Identifying a set of active molecules (ligands) that bind to the target receptor.

Aligning these molecules to identify common chemical features.

Generating a 3D model that represents the spatial arrangement of these essential features. researchgate.net

Using this model to screen virtual libraries of compounds to identify new potential ligands. nih.govlilab-ecust.cn

This rational approach to drug design helps to streamline the discovery process and increases the likelihood of identifying promising new drug candidates.

Rational Design Strategies for Deoxy Fesoterodine Analogs with Modified Molecular Properties

Lipophilicity:

Lipophilicity, often expressed as the logD value, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. eurekaselect.com A key design goal for deoxyfesoterodine was to achieve a lower lipophilicity compared to its predecessor, tolterodine. researchgate.neteurekaselect.com

Deoxyfesoterodine (5-HMT) has a considerably lower logD value (0.74) compared to tolterodine (1.83). researchgate.neteurekaselect.com This lower lipophilicity is associated with reduced permeability across the blood-brain barrier, which is desirable for minimizing central nervous system (CNS) side effects. researchgate.net

The following table illustrates the difference in lipophilicity between tolterodine and deoxyfesoterodine:

| Compound | logD Value | Implication |

| Tolterodine | 1.83 | Higher lipophilicity, greater potential to cross the blood-brain barrier. researchgate.neteurekaselect.com |

| Deoxyfesoterodine (5-HMT) | 0.74 | Lower lipophilicity, reduced potential for CNS penetration. researchgate.neteurekaselect.com |

Metabolic Stability:

Metabolic stability is another crucial parameter in drug design, as it influences the drug's half-life and duration of action. The rational design of fesoterodine as a prodrug of deoxyfesoterodine was a strategic move to enhance metabolic stability and predictability.

Esterase-mediated activation: The conversion of fesoterodine to deoxyfesoterodine is mediated by ubiquitous non-specific esterases, which are less prone to genetic polymorphism compared to CYP enzymes. researchgate.neteurekaselect.com This results in more consistent and predictable exposure to the active compound.

Avoiding CYP2D6 polymorphism: Tolterodine's metabolism is dependent on the highly polymorphic CYP2D6 enzyme, leading to variable plasma concentrations. researchgate.net The design of fesoterodine circumvents this issue.

The introduction of specific chemical groups can also be used to improve metabolic stability. For instance, in other drug discovery programs, replacing metabolically labile groups with more stable moieties like oxetanes has been shown to significantly improve metabolic profiles. nih.gov While not directly applied to deoxyfesoterodine, this principle of "metabolic soft spot" modification is a common strategy in rational drug design. The use of five-membered nitrogen-containing heterocycles is another strategy employed in medicinal chemistry to enhance metabolic stability and reduce lipophilicity compared to phenyl groups. hyphadiscovery.com

The relationship between lipophilicity and metabolic stability is often explored using metrics like Lipophilic Metabolic Efficiency (LipMetE), which can guide the selection of compounds with an optimal balance of these properties. hyphadiscovery.com By carefully considering these factors, medicinal chemists can design analogs of deoxyfesoterodine with tailored properties to further improve its therapeutic index.

Computational and Theoretical Studies of Deoxy Fesoterodine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques used to predict how a ligand, such as a drug molecule, interacts with its biological target, typically a protein receptor. walshmedicalmedia.combioline.org.br These methods are crucial in drug discovery for understanding binding mechanisms and for screening large libraries of compounds.

Ligand-Receptor Binding Pose Prediction and Interaction Energy Calculations

This subsection would typically detail the results from docking studies, predicting the most likely orientation (pose) of Deoxy Fesoterodine (B1237170) within the binding site of its target receptor, such as the muscarinic receptors. walshmedicalmedia.com The analysis would involve calculating the binding energy, which indicates the strength of the interaction, and identifying key amino acid residues involved in the binding through forces like hydrogen bonds and hydrophobic interactions. metu.edu.tr For instance, studies on similar molecules often report binding energies in kcal/mol and list the specific interactions that stabilize the ligand-receptor complex. bioline.org.br

In Silico Screening for Novel Scaffolds

In silico screening involves using computational methods to search for new molecular structures (scaffolds) that could potentially bind to a target receptor. walshmedicalmedia.com This process can identify novel drug candidates with different core structures but similar or improved activity. This section would describe any such virtual screening efforts to find new compounds based on the presumed structure of Deoxy Fesoterodine or its target interactions.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. uclouvain.beoatext.comfrontiersin.org These calculations are used to predict molecular structure, stability, and reactivity.

Electronic Structure Analysis and Reactivity Prediction

This area focuses on the distribution of electrons within the this compound molecule to understand its chemical behavior. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would typically be presented to predict the molecule's reactivity and sites susceptible to metabolic reactions. mdpi.com

Conformational Analysis and Energy Landscapes

Molecules can exist in various three-dimensional shapes or conformations. Conformational analysis identifies the most stable (lowest energy) conformations of this compound. nih.gov An energy landscape is a map that shows the energy of the molecule for all its possible conformations, helping to understand its flexibility and the likelihood of adopting a shape suitable for receptor binding. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of a molecule and its interactions over time, essentially creating a "movie" of molecular motion. mdpi.comnih.gov These simulations are used to study the stability of the ligand-receptor complex, the flexibility of the protein, and the role of solvent molecules. nih.govmdpi.com An MD simulation of this compound bound to its target would reveal how the binding pose changes over time and confirm the stability of the predicted interactions.

As no specific computational studies for "this compound" could be located, the detailed data tables and research findings required for each section cannot be generated. Research in this area appears to be focused on Fesoterodine and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), for which extensive clinical and pharmacokinetic data exists. nih.govresearchgate.netsmw.chmdpi.com

Ligand-Receptor Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In drug design, MD simulations provide detailed insights into how a ligand, such as 5-HMT, interacts with its receptor, in this case, the muscarinic acetylcholine (B1216132) receptors (M1-M5). medchemexpress.combiorxiv.org These simulations can model the binding process, revealing the key forces and amino acid residues that stabilize the ligand-receptor complex over time.

Recent crystallographic studies of muscarinic receptors have provided high-resolution structures that serve as the foundation for these simulations. nih.gov For muscarinic antagonists, the stability of the complex is largely determined by a network of interactions within the orthosteric binding site—the same pocket where the natural neurotransmitter, acetylcholine, binds. nih.gov

MD simulations can reveal:

Key Amino Acid Interactions: Identification of specific residues in the receptor that form critical hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For muscarinic receptors, a conserved aspartic acid residue in transmembrane helix 3 (TM3) is crucial for anchoring the positively charged amine group common to most antagonists. Aromatic residues in the binding pocket often form favorable interactions with the phenyl group of ligands like 5-HMT.

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored during the simulation. A stable RMSD over time suggests that the ligand has found a stable binding pose within the receptor.

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy, which quantifies the affinity of the ligand for the receptor.

| Interaction Type | Ligand Moiety | Potential Interacting Receptor Residues | Significance |

|---|---|---|---|

| Ionic/Hydrogen Bond | Tertiary Amine | Aspartic Acid (TM3) | Primary anchor point for binding. |

| Hydrogen Bond | Hydroxymethyl Group | Asparagine, Tyrosine (TM6, TM7) | Contributes to specificity and affinity. |

| Hydrophobic (π-π stacking) | Phenyl Group | Tyrosine, Tryptophan (TM5, TM6) | Stabilizes the ligand in the binding pocket. |

| Hydrophobic (Aliphatic) | Isopropyl Groups | Valine, Leucine, Isoleucine (TM2, TM7) | Enhances binding affinity through van der Waals forces. |

Conformational Ensembles and Solvent Effects

A molecule like this compound is not static; it exists as an ensemble of different three-dimensional shapes, or conformations. The specific conformations that are most stable and populated depend heavily on the surrounding environment, particularly the solvent. acs.org Computational methods are essential for exploring a molecule's conformational landscape and understanding how solvents influence its structure and, consequently, its biological activity.

Computational techniques used to study these phenomena include:

Conformational Searches: Algorithms systematically or randomly alter bond rotations to generate a wide range of possible conformations, which are then minimized to find low-energy, stable structures.

Solvent Modeling: The effect of the solvent (typically water in biological systems) is incorporated into calculations. This can be done explicitly, by surrounding the solute with individual solvent molecules, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties. Implicit models, like the Generalized Born/Surface Area (GB/SA) model, are computationally efficient for calculating solvation energy. acs.org

| Solvent Type | Dominant Solute-Solvent Interactions | Effect on Conformation | Example Computational Model |

|---|---|---|---|

| Polar (e.g., Water) | Hydrogen bonding, dipole-dipole | Favors extended conformations where polar groups are exposed to the solvent. | Explicit water models (e.g., TIP3P) |

| Non-polar (e.g., Chloroform) | Van der Waals forces | Favors more compact or folded conformations to minimize exposure of polar groups. | Implicit solvent models (low dielectric) |

| Biological Membrane | Mixed polarity environment | Influences partitioning and the conformation required to cross the membrane or bind to a transmembrane receptor. | Heterogeneous dielectric models |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. unicamp.br For a compound class like this compound and its analogues, QSAR models can be invaluable for predicting therapeutic potency, understanding which structural features are important for activity, and guiding the design of new molecules with improved properties. innovareacademics.intandfonline.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a set of molecules with known activities, a mathematical model can be developed to predict the activity of new, untested compounds. nih.gov

Predictive Models for Chemical and Biological Interactions

Beyond predicting raw potency, QSAR and other computational models are used to predict a wide range of chemical and biological interactions that are critical for drug development. asm.org Physiologically based pharmacokinetic (PBPK) models, for instance, can integrate QSAR predictions with physiological data to simulate a drug's behavior in the body. nih.gov

For a molecule like this compound, predictive models can be developed for:

Receptor Subtype Selectivity: By building separate QSAR models for different muscarinic receptor subtypes (M1-M5), researchers can identify structural modifications that enhance affinity for a target subtype (e.g., M3 for overactive bladder) while reducing affinity for others, potentially minimizing side effects. nih.goveinj.org

Metabolic Stability: QSAR models can predict a molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. For example, models could be trained to distinguish between compounds primarily metabolized by CYP2D6 versus CYP3A4, a key consideration in the development of Fesoterodine. nih.govresearchgate.net

Pharmacokinetic Properties: Models can predict properties like absorption, distribution, and excretion. For instance, a model could predict the distribution coefficient (logD), a property that influences a molecule's ability to cross biological membranes like the gut wall or the blood-brain barrier. researchgate.netnih.gov

These predictive models are validated using statistical methods, such as cross-validation (q²) and prediction on an external test set (r²_pred), to ensure their robustness and predictive power before being used to guide further experiments. mdpi.com

| Model Parameter | Value | Interpretation |

|---|---|---|

| Cross-validated q² | 0.64 | Indicates good internal model predictivity (a value > 0.5 is generally considered good). |

| Non-cross-validated R² | 0.91 | Shows a high degree of correlation between the model's descriptors and the observed activity in the training set. |

| External validation r²_pred | 0.75 | Demonstrates strong predictive power on an independent test set of compounds. |

| Field Contributions | Steric: 45%, Electrostatic: 30%, Hydrophobic: 25% | Suggests that steric and electrostatic properties are the most important determinants of activity for this series of compounds. |

Future Research Trajectories in Deoxy Fesoterodine Chemical Biology

Exploration of Novel and Green Synthetic Methodologies

The chemical synthesis of pharmaceutical compounds and their metabolites is an area of continuous innovation, with a growing emphasis on "green chemistry" to minimize environmental impact. While traditional multi-step chemical synthesis, often involving protecting groups and harsh reagents, has been the standard, future research into Deoxy Fesoterodine (B1237170) is expected to pivot towards more sustainable methods.

Future trajectories will likely include:

Biocatalysis: Employing enzymes or whole-cell systems to perform specific chemical transformations. This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste. Research could identify specific enzymes capable of mediating the reduction or modification steps required to produce Deoxy Fesoterodine.

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage compared to batch processing.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds, thereby reducing the environmental footprint of the synthesis process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov The development of novel synthetic methods inspired by green chemistry principles, such as using plant extracts as reducing or stabilizing agents, represents a significant area of future exploration. nih.govnih.gov

Deepening Understanding of Molecular Selectivity and Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug development, as it can be responsible for both therapeutic efficacy and adverse effects. wikipedia.orgku.edu While the primary active metabolite of Fesoterodine, 5-hydroxymethyl tolterodine (B1663597) (5-HMT or SPM 7605), is well-characterized, the specific binding profile of this compound remains a key area for future investigation.

Key research directions include:

Receptor Binding Assays: Comprehensive screening of this compound against a wide panel of receptors is necessary. Fesoterodine's active metabolite, 5-HMT, exhibits high affinity for all five muscarinic receptor subtypes (M1-M5) with little selectivity. europa.eunih.gov It does not, however, show significant interaction with α-adrenergic, serotonergic, or histaminergic receptors. europa.euguidechem.com Future studies must determine if this compound shares this profile or if it possesses unique off-target activities.